(1S)-2-amino-1-cyclohexylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-amino-1-cyclohexylethan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-cyclohexylethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-cyclohexylideneacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compounds under high pressure and temperature conditions. This approach allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-cyclohexylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in an acidic medium.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Cyclohexylideneacetone or cyclohexylideneacetaldehyde.
Reduction: Cyclohexylamine or cyclohexanol.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(1S)-2-amino-1-cyclohexylethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism by which (1S)-2-amino-1-cyclohexylethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the hydroxyl group.
Cyclohexanol: Similar structure but lacks the amino group.
2-aminoethanol: Similar structure but lacks the cyclohexane ring.
Uniqueness
(1S)-2-amino-1-cyclohexylethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to a cyclohexane ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1S)-2-amino-1-cyclohexylethanol |
InChI |
InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m1/s1 |
InChI Key |
MSIAFRBGOYFCND-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CN)O |
Canonical SMILES |
C1CCC(CC1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.